molecular formula C16H22N2OS B2588786 3,3-Dimethyl-1-(4-thiophen-2-ylbutanoyl)piperidine-2-carbonitrile CAS No. 1935787-80-6

3,3-Dimethyl-1-(4-thiophen-2-ylbutanoyl)piperidine-2-carbonitrile

Cat. No. B2588786
M. Wt: 290.43
InChI Key: MZKTXLPCGQRPMQ-UHFFFAOYSA-N
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Description

The compound “3,3-Dimethyl-1-(4-thiophen-2-ylbutanoyl)piperidine-2-carbonitrile” is a complex organic molecule that contains a piperidine ring and a thiophene ring . Piperidine is a common organic compound that consists of a six-membered ring containing five methylene bridges and one amine bridge . Thiophene is a five-membered ring with four carbon atoms and a sulfur atom .


Synthesis Analysis

While specific synthesis methods for this compound are not available, piperidine and thiophene derivatives are often synthesized through various intra- and intermolecular reactions . For instance, piperidine derivatives can be formed through hydrogenation, cyclization, cycloaddition, annulation, and amination . Thiophene derivatives can be synthesized through heterocyclization of various substrates .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined through methods such as gas chromatography–mass spectrometry (GC–MS), high-resolution liquid chromatography–mass spectrometry (LC–MS), X-ray diffraction, and spectroscopic methods, such as nuclear magnetic resonance (NMR) and Fourier-transform infrared (FTIR) spectroscopies .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific functional groups present in the molecule. Piperidine and thiophene rings are known to undergo a variety of chemical reactions .

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. Proper handling and disposal methods should be followed to ensure safety .

Future Directions

The future directions for research on this compound would likely depend on its potential applications. For instance, if it shows promising biological activity, it could be further studied for potential therapeutic uses .

properties

IUPAC Name

3,3-dimethyl-1-(4-thiophen-2-ylbutanoyl)piperidine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2OS/c1-16(2)9-5-10-18(14(16)12-17)15(19)8-3-6-13-7-4-11-20-13/h4,7,11,14H,3,5-6,8-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZKTXLPCGQRPMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCN(C1C#N)C(=O)CCCC2=CC=CS2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3-Dimethyl-1-(4-thiophen-2-ylbutanoyl)piperidine-2-carbonitrile

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